molecular formula C22H24N4O2 B2926207 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)indolizine CAS No. 2380034-77-3

2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)indolizine

Cat. No.: B2926207
CAS No.: 2380034-77-3
M. Wt: 376.46
InChI Key: ZGPWFHHWUUOXAW-UHFFFAOYSA-N
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Description

2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)indolizine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)indolizine typically involves multiple steps, starting with the preparation of the cyclopropylpyridazinyl intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the piperidine-1-carbonyl intermediate. Finally, the indolizine moiety is introduced through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)indolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)indolizine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)indolizine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyridine
  • 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline

Uniqueness

2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)indolizine stands out due to its indolizine moiety, which imparts unique chemical and biological properties

Properties

IUPAC Name

[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-22(18-13-19-3-1-2-10-26(19)14-18)25-11-8-16(9-12-25)15-28-21-7-6-20(23-24-21)17-4-5-17/h1-3,6-7,10,13-14,16-17H,4-5,8-9,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPWFHHWUUOXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CN5C=CC=CC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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